molecular formula C11H8O2 B13835011 naphthalene-2-carboxylic acid

naphthalene-2-carboxylic acid

Cat. No.: B13835011
M. Wt: 178.14 g/mol
InChI Key: UOBYKYZJUGYBDK-MROVPUMUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthalene-2-carboxylic acid, also known as 2-naphthoic acid, is an organic compound with the molecular formula C₁₁H₈O₂. It is one of the two isomeric carboxylic acids derived from naphthalene, the other being naphthalene-1-carboxylic acid. This compound is characterized by a naphthalene ring system with a carboxyl group attached to the second carbon atom. It is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthalene-2-carboxylic acid can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves the oxidation of 2-methylnaphthalene using oxidizing agents like potassium permanganate or chromic acid. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Naphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form naphthalene-2,6-dicarboxylic acid.

    Reduction: Reduction of the carboxyl group can yield naphthalene-2-methanol.

    Substitution: The compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products Formed:

    Oxidation: Naphthalene-2,6-dicarboxylic acid.

    Reduction: Naphthalene-2-methanol.

    Substitution: Various substituted naphthalene derivatives depending on the reagent used.

Mechanism of Action

The mechanism of action of naphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Naphthalene-2-carboxylic acid can be compared with other similar compounds, such as:

    Naphthalene-1-carboxylic acid: Both are isomeric carboxylic acids of naphthalene, but they differ in the position of the carboxyl group.

    Naphthalene-2-sulfonic acid: This compound has a sulfonic acid group instead of a carboxyl group at the second position.

    Calconcarboxylic acid: An azo dye used as an indicator in complexometric titrations.

This compound stands out due to its unique reactivity and versatility in various chemical reactions and applications.

Properties

Molecular Formula

C11H8O2

Molecular Weight

178.14 g/mol

IUPAC Name

naphthalene-2-carboxylic acid

InChI

InChI=1S/C11H8O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,12,13)/i1+1,2+1,3+1,4+1,8+1,9+1

InChI Key

UOBYKYZJUGYBDK-MROVPUMUSA-N

Isomeric SMILES

C1=C[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2C=C1C(=O)O

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.